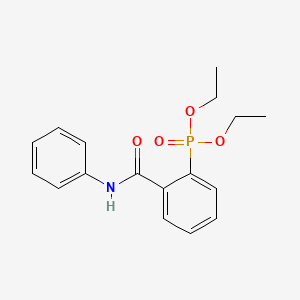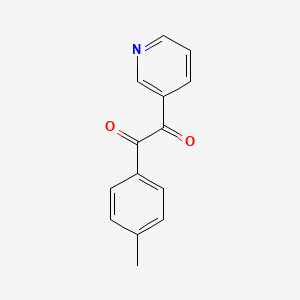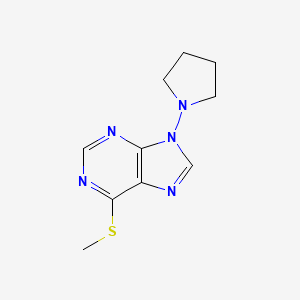
O,O-Diethyl O-2-ethylthioethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O,O-Diethyl O-2-ethylthioethyl phosphate is an organophosphorus compound with the molecular formula C8H19O4PS. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It contains 19 hydrogen atoms, 8 carbon atoms, 4 oxygen atoms, 1 phosphorus atom, and 1 sulfur atom .
Vorbereitungsmethoden
The synthesis of O,O-Diethyl O-2-ethylthioethyl phosphate can be achieved through several methods. One common method involves the reaction of diethyl phosphoric acid with bromoethane. This reaction is typically carried out at room temperature and requires prolonged stirring . Another method involves a one-pot reaction of alkyl halides with a mixture of diethyl phosphite in the presence of triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation .
Analyse Chemischer Reaktionen
O,O-Diethyl O-2-ethylthioethyl phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include alkyl halides, triethylamine, and sulfur. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with alkyl halides in the presence of triethylamine and sulfur can yield phosphorothioates .
Wissenschaftliche Forschungsanwendungen
O,O-Diethyl O-2-ethylthioethyl phosphate has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as an intermediate in the preparation of biologically active molecules . In industry, it is used in the synthesis of various organophosphate compounds .
Wirkmechanismus
The mechanism of action of O,O-Diethyl O-2-ethylthioethyl phosphate involves its interaction with molecular targets and pathways in biological systems. As an organophosphorus compound, it can inhibit cholinesterase enzymes, leading to the accumulation of acetylcholine in synapses and disrupting normal nerve function . This mechanism is similar to that of other organophosphorus anticholinesterase agents.
Vergleich Mit ähnlichen Verbindungen
O,O-Diethyl O-2-ethylthioethyl phosphate can be compared with other similar organophosphorus compounds, such as diethyl 2-bromoethylphosphonate and tetraethyl pyrophosphate. While these compounds share some similarities in their chemical structure and reactivity, this compound is unique in its specific applications and synthesis methods .
Conclusion
This compound is a versatile organophosphorus compound with significant applications in various scientific fields. Its unique properties and reactivity make it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
23052-51-9 |
|---|---|
Molekularformel |
C8H19O4PS |
Molekulargewicht |
242.28 g/mol |
IUPAC-Name |
diethyl 2-ethylsulfanylethyl phosphate |
InChI |
InChI=1S/C8H19O4PS/c1-4-10-13(9,11-5-2)12-7-8-14-6-3/h4-8H2,1-3H3 |
InChI-Schlüssel |
NMQDGOQOOUKIGM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC)OCCSCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



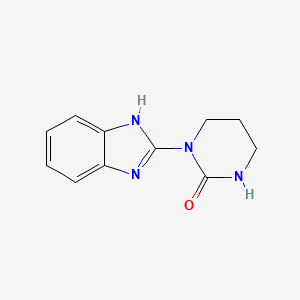

![2-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B15343932.png)
![[1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2,3-diyl]dimethanol](/img/structure/B15343939.png)
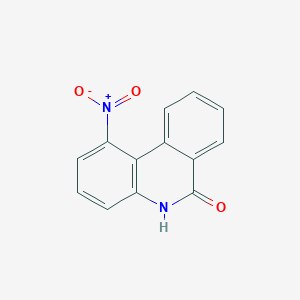

![5-[4-[bis(2-chloroethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide](/img/structure/B15343964.png)
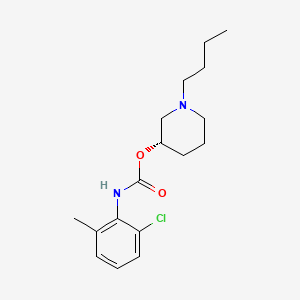
![4-[2-(4-Nitrophenoxy)ethylamino]butanoic acid;hydrochloride](/img/structure/B15343966.png)
